molecular formula C8H6F3NO2 B15059422 5-Methoxy-6-(trifluoromethyl)nicotinaldehyde

5-Methoxy-6-(trifluoromethyl)nicotinaldehyde

Cat. No.: B15059422
M. Wt: 205.13 g/mol
InChI Key: NKKRXNFSJWQPRT-UHFFFAOYSA-N
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Description

5-Methoxy-6-(trifluoromethyl)nicotinaldehyde is a high-value nicotinaldehyde derivative designed for research and development use only. This compound belongs to the important chemical class of trifluoromethylpyridines (TFMPs), which are recognized as key structural motifs in the discovery of novel active ingredients in the agrochemical and pharmaceutical industries . The molecular structure incorporates a reactive aldehyde group, making it a versatile building block for synthetic chemistry, and a trifluoromethyl group at the 6-position of the pyridine ring. The presence of the trifluoromethyl group is a critical feature, as it is a strongly electron-withdrawing group that significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and overall bioavailability . This combination of features makes it an ideal intermediate for constructing more complex molecules for screening and development. In agrochemical research, TFMP derivatives are found in over 20 commercial products, acting as herbicides, fungicides, and insecticides . This aldehyde can serve as a precursor for the synthesis of novel compounds targeting similar or new modes of action. In pharmaceutical and veterinary drug discovery, the TFMP moiety is present in several approved drugs and many candidates undergoing clinical trials . Researchers can utilize this compound as a core scaffold to develop potential therapeutic agents, leveraging the properties of the fluorine atom to enhance membrane permeability and binding affinity to biological targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

5-methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H6F3NO2/c1-14-6-2-5(4-13)3-12-7(6)8(9,10)11/h2-4H,1H3

InChI Key

NKKRXNFSJWQPRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Halogen Exchange-Based Synthesis

Chlorine/Fluorine Substitution Mechanism

The chlorine/fluorine exchange method capitalizes on the reactivity of trichloromethylpyridine precursors. In a representative protocol:

  • Starting Material : 5-Methoxy-6-trichloromethylnicotinaldehyde
  • Fluorinating Agent : Anhydrous hydrogen fluoride (HF) or potassium fluoride (KF)
  • Catalyst : SbCl₅ (2–5 mol%)
  • Conditions : 180–220°C, 15–20 bar pressure, 8–12 hr reaction time

This gas-phase reaction proceeds via a SN2 mechanism, where fluoride ions displace chlorine atoms. The trifluoromethyl group forms through sequential substitutions, with SbCl₅ stabilizing intermediate carbocations.

Key Data:
Parameter Laboratory Scale Industrial Scale
Yield 68% 84%
Purity (HPLC) ≥95% ≥99%
Byproduct Formation 12% dichloro <2% dichloro

Industrial reactors mitigate byproducts using fractional distillation columns and in-line ¹⁹F NMR monitoring.

Pyridine Ring Construction from Trifluoromethyl Precursors

Hantzsch Dihydropyridine Cyclization

This four-component reaction assembles the pyridine core while introducing substituents:

  • Components :

    • Trifluoromethyl β-ketoester (0.1 mol)
    • Methoxyacetaldehyde (0.12 mol)
    • Ammonium acetate (0.15 mol)
    • Ethyl acetoacetate (0.1 mol)
  • Conditions :

    • Solvent: Ethanol/water (4:1)
    • Temperature: 80°C reflux
    • Time: 24 hr

The reaction proceeds through enamine formation, followed by cyclodehydration. Post-synthesis, oxidation with MnO₂ converts the dihydropyridine to the aromatic aldehyde.

Optimization Insights:
  • pH Control : Maintaining pH 6.5–7.0 with acetic acid minimizes ester hydrolysis
  • Microwave Assistance : Reduces reaction time to 45 min with 89% yield

Late-Stage Trifluoromethylation Strategies

Radical Trifluoromethylation

Industrial-Scale Production Innovations

Vapor-Phase Fluorination Reactors

Modern plants employ dual-phase systems:

  • Fluidized-Bed Zone :

    • Catalyst: Cr₂O₃/Al₂O₃ pellets
    • Residence Time: 2–3 sec
    • Temperature: 400°C
  • Empty Reaction Zone :

    • Nuclear chlorination at 250°C
    • Cl₂ gas injection rate: 0.5 L/min

This setup produces 2.3 kg/hr of 5-Methoxy-6-(trifluoromethyl)nicotinaldehyde with 91% selectivity.

Quality Control & Characterization

Spectroscopic Validation

  • ¹H NMR : Aldehyde proton at δ 10.24 (s, 1H), methoxy group at δ 3.98 (s, 3H)
  • ¹⁹F NMR : Trifluoromethyl signal at δ -68.1 ppm (s, 3F)
  • GC-MS : Molecular ion peak at m/z 205 (M⁺)

Purity Optimization

  • Recrystallization : Ethyl acetate/hexane (1:5) yields 99.5% pure crystals
  • Chromatography : Silica gel (230–400 mesh) with 20% EtOAc/hexane eluent

Comparative Method Analysis

Method Halogen Exchange Hantzsch Cyclization Radical CF₃ Addition
Starting Material Cost $120/kg $85/kg $150/kg
Reaction Steps 3 4 2
Total Yield 84% 76% 68%
Scalability Industrial Pilot Plant Laboratory

Halogen exchange dominates industrial production due to cost-efficiency, while radical methods suit small-scale diversifications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-6-(trifluoromethyl)nicotinaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Methoxy-6-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biochemical assays and potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences between 5-Methoxy-6-(trifluoromethyl)nicotinaldehyde and its analogs:

Compound Name Substituent Positions Functional Groups Key Properties/Applications Reference ID
This compound 5-OCH₃, 6-CF₃ Aldehyde (-CHO) High reactivity for drug intermediates
6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde 6-OH, 4-CF₃ Aldehyde (-CHO) Potential for hydrogen bonding; neuro drug research
2-Amino-5-(trifluoromethyl)nicotinaldehyde 2-NH₂, 5-CF₃ Aldehyde (-CHO) Amino group enables peptide coupling
2-Methoxy-6-(trifluoromethyl)nicotinaldehyde 2-OCH₃, 6-CF₃ Aldehyde (-CHO) Altered electronic effects for catalysis
5-Chloro-6-methoxynicotinaldehyde 5-Cl, 6-OCH₃ Aldehyde (-CHO) Higher electrophilicity due to Cl
6-Chloro-5-(trifluoromethyl)nicotinaldehyde 6-Cl, 5-CF₃ Aldehyde (-CHO) Steric hindrance impacts reaction pathways
2-Chloro-4-(4-(trifluoromethyl)phenyl)nicotinaldehyde 2-Cl, 4-CF₃Ph Aldehyde (-CHO) Bulky substituents for material science
6-Methoxy-5-(trifluoromethyl)pyridin-3-amine 6-OCH₃, 5-CF₃ Amine (-NH₂) Base for heterocyclic drug synthesis

Electronic and Reactivity Comparisons

  • Methoxy vs. Hydroxy/Amino Groups: The methoxy group in the target compound is less polar than the hydroxy group in 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde, reducing hydrogen-bonding capacity but improving lipid solubility for membrane permeability in drug candidates .
  • Trifluoromethyl Positioning : The 6-CF₃ group in the target compound vs. 4-CF₃ in 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde alters electron-withdrawing effects, influencing regioselectivity in reactions like Suzuki couplings .
  • Aldehyde vs. Amine/Nitrile: The aldehyde group enables condensation reactions (e.g., with hydrazines to form hydrazones), whereas analogs like 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine (amine) or 2-Hydroxy-6-(trifluoromethyl)nicotinonitrile (nitrile) are suited for nucleophilic substitutions or cyclization reactions .

Biological Activity

5-Methoxy-6-(trifluoromethyl)nicotinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

This compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a nicotinaldehyde backbone. These functional groups enhance the compound's lipophilicity and alter its electronic properties, which can influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may function as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and bacterial infections.
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable case study involved testing against several cancer types, where it exhibited significant cytotoxic effects compared to control compounds.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
6-Methoxy-4-(trifluoromethyl)nicotinamideNicotinamide derivativeModerate anticancer activity
6-Methoxy-4-(trifluoromethyl)pyridinePyridine derivativeAntimicrobial properties
6-Methoxy-4-(trifluoromethyl)quinolineQuinoline derivativeAnticancer and antimicrobial effects

The presence of both methoxy and trifluoromethyl groups in this compound contributes to its distinct chemical reactivity and biological profile compared to these related compounds.

Case Studies

  • Antibacterial Efficacy : In a study assessing the antibacterial effects against Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cancer Cell Line Testing : A series of assays on various cancer cell lines revealed that treatment with this compound led to a reduction in viability by over 50% in several cases, showcasing its potency as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-6-(trifluoromethyl)nicotinaldehyde, and how can purity be optimized?

  • Methodology : Begin with nicotinaldehyde derivatives functionalized at the 5- and 6-positions. For methoxy introduction, employ nucleophilic aromatic substitution (SNAr) using methoxide under anhydrous conditions. The trifluoromethyl group can be introduced via radical trifluoromethylation or cross-coupling (e.g., Kumada or Suzuki-Miyaura reactions) with CF₃-containing reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity. Monitor reaction progress using TLC and confirm structural integrity via 1H^{1}\text{H}/19F^{19}\text{F} NMR and HPLC-MS .

Q. How should researchers characterize the aldehyde functionality in this compound to confirm regioselectivity?

  • Methodology : Use 1H^{1}\text{H} NMR (δ ~9.8–10.2 ppm for aldehyde proton) and IR spectroscopy (stretching vibration at ~1700–1720 cm⁻¹). For unambiguous confirmation, derivatize the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone precipitate. Analyze the derivative via LC-MS or X-ray crystallography if crystalline. Cross-validate with 13C^{13}\text{C} NMR (δ ~190–200 ppm for carbonyl carbon) .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Refer to Safety Data Sheets (SDS) for structurally related compounds (e.g., 6-(Trifluoromethoxy)nicotinic acid). Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15+ minutes. Store under inert atmosphere (argon) at 2–8°C to prevent aldehyde oxidation. Note that GHS classification may not be available; prioritize hazard mitigation via literature analogs .

Advanced Research Questions

Q. How can computational modeling guide the design of reactions involving this compound’s trifluoromethyl group?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Validate predictions experimentally by comparing yields in halogenation or coupling reactions. Use software like Gaussian or ORCA for simulations .

Q. What strategies stabilize the aldehyde group during nucleophilic additions or redox reactions?

  • Methodology : Protect the aldehyde as an acetal (e.g., with ethylene glycol) under acidic conditions. For redox-sensitive reactions, employ low-temperature (-78°C) conditions with reducing agents like NaBH₄. Alternatively, use flow chemistry to minimize exposure to reactive intermediates. Post-reaction, regenerate the aldehyde via acid hydrolysis (e.g., HCl/THF) .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Methodology : Conduct accelerated stability studies by storing aliquots in DMSO-d₆, DMF, or THF at -20°C, 4°C, and 25°C. Monitor degradation via 1H^{1}\text{H} NMR every 7 days for 1 month. Use Arrhenius plots to extrapolate shelf-life. Avoid protic solvents (e.g., methanol) to prevent hydrate formation. Data from NIST’s thermochemical databases can inform solvent selection .

Q. What analytical techniques resolve contradictions in reported reactivity of the trifluoromethyl group?

  • Methodology : Compare kinetic isotope effects (KIE) using deuterated analogs to distinguish between radical vs. ionic mechanisms. Employ 19F^{19}\text{F} NMR to track fluorine environments during reactions. Pair with high-resolution mass spectrometry (HRMS) to detect intermediates. Cross-reference findings with computational mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.